

Application Notes and Protocols for the Quaternization of 4-Dimethylaminobutylamine

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Compound of Interest

Compound Name: 4-Dimethylaminobutylamine

Cat. No.: B1346629

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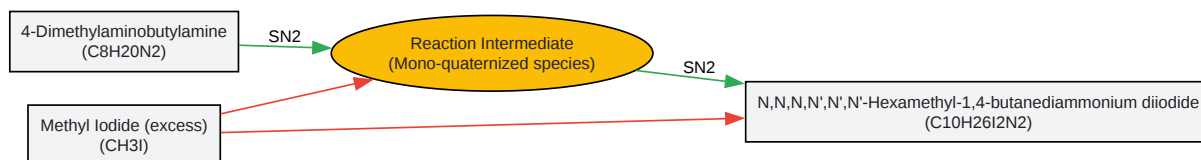
For Researchers, Scientists, and Drug Development Professionals

Introduction

The quaternization of tertiary amines, a classic SN2 reaction known as the Menshutkin reaction, is a fundamental process in organic synthesis. This application note provides a detailed protocol for the di-quaternization of **4-Dimethylaminobutylamine** (also known as N,N,N',N'-tetramethyl-1,4-butanediamine) to synthesize N,N,N',N',N',N'-Hexamethyl-1,4-butanediammonium diiodide. This resulting dicationic quaternary ammonium salt has potential applications in various fields, including as a phase-transfer catalyst, an ionic liquid precursor, and in the development of novel biologically active compounds. The protocol outlines the reaction conditions, purification methods, and characterization techniques for this transformation.

Chemical Reaction Pathway

The di-quaternization of **4-Dimethylaminobutylamine** involves the reaction of both tertiary amine groups with an excess of an alkylating agent, typically methyl iodide. The reaction proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic methyl group of methyl iodide, displacing the iodide ion.



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Caption: Reaction scheme for the di-quaternization of **4-Dimethylaminobutylamine**.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the product is provided below for easy reference.

Property	4-Dimethylaminobutylamine (Reactant)	N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide (Product)
Molecular Formula	C ₈ H ₂₀ N ₂	C ₁₀ H ₂₆ I ₂ N ₂
Molecular Weight	144.26 g/mol [1]	428.14 g/mol [2]
Appearance	Colorless clear liquid[1]	White to off-white solid
Boiling Point	166-167 °C[3]	Not applicable
Melting Point	-100 °C[3]	281 °C[2]
Density	0.792 g/mL at 25 °C[3]	Not available
Refractive Index (n ₂₀ /D)	1.428[3]	Not applicable
CAS Number	111-51-3[1]	23045-52-5[2]

Experimental Protocol

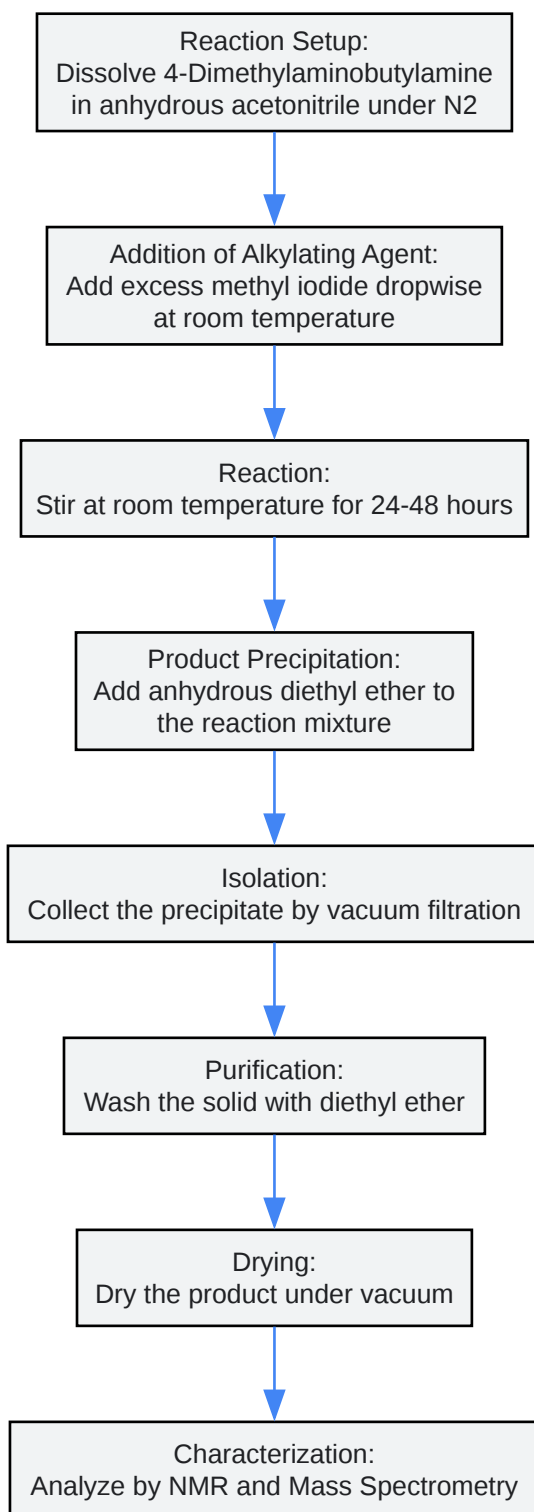
This protocol details the synthesis, purification, and characterization of N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide.

Materials and Reagents

- **4-Dimethylaminobutylamine** (N,N,N',N'-tetramethyl-1,4-butanediamine), $\geq 98\%$
- Methyl iodide (CH_3I), $\geq 99\%$
- Acetonitrile (CH_3CN), anhydrous
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)
- Büchner funnel and filter paper
- Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis of N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide.

Synthesis Procedure

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of **4-Dimethylaminobutylamine** in 20 mL of anhydrous acetonitrile under a nitrogen or argon atmosphere.
- **Addition of Methyl Iodide:** To the stirred solution, add a threefold molar excess of methyl iodide dropwise at room temperature. A slight exotherm may be observed.
- **Reaction:** Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. A white precipitate of the product may form during the reaction.
- **Product Isolation:** After the reaction is complete, add 50 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product fully.
- **Filtration and Washing:** Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with three portions of 20 mL of anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.
- **Drying:** Dry the purified N,N,N,N',N',N'-Hexamethyl-1,4-butanediammonium diiodide under vacuum to a constant weight.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show a singlet for the N-methyl protons and two multiplets for the methylene protons of the butane chain. The integration of these signals should correspond to the expected proton ratios.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum should show distinct signals for the N-methyl carbons and the methylene carbons.
- **Mass Spectrometry (MS):** Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the dicationic product.

Safety Precautions

- Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
- Acetonitrile is flammable and toxic.
- Diethyl ether is extremely flammable.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
- Perform the reaction in a well-ventilated fume hood.

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